molecular formula C13H12N2O3 B8743306 5-Allyloxy-3-formyl-indole-1-carboxylic acid amide

5-Allyloxy-3-formyl-indole-1-carboxylic acid amide

Cat. No.: B8743306
M. Wt: 244.25 g/mol
InChI Key: KZTHCUBTCZBFSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Allyloxy-3-formyl-indole-1-carboxylic acid amide is a useful research compound. Its molecular formula is C13H12N2O3 and its molecular weight is 244.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

3-formyl-5-prop-2-enoxyindole-1-carboxamide

InChI

InChI=1S/C13H12N2O3/c1-2-5-18-10-3-4-12-11(6-10)9(8-16)7-15(12)13(14)17/h2-4,6-8H,1,5H2,(H2,14,17)

InChI Key

KZTHCUBTCZBFSN-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC2=C(C=C1)N(C=C2C=O)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of NaH (60% in mineral oil, 352 mg, 8.79 mmol) in THF (12 mL) under nitrogen atmosphere at 5° C. was added a solution of 5-allyloxy-1H-indole-3-carbaldehyde (1.18 g, 5.86 mmol) in THF (28 mL) and the resulting mixture was stirred at 5° C. for 30 min before slow addition of chlorosulfonyl isocyanate (11.02 mL, 11.7 mmol) while maintaining the temperature between 5° C. and 10° C. The solution was further stirred at RT for 4 h, acetic acid (11 mL) was added and the solution was stirred at RT for 1 h. Ice cubes and water (100 mL) were added and the mixture was stirred at RT for 30 min. The solution was extracted twice with EtOAc and the combined organic extracts were dried over Na2SO4, filtered and concentrated. The crude residue was purified by flash column chromatography on silica gel (100% c-hexane to 100% EtOAc) to give the title compound. TLC, Rf (c-hexane/EtOAc 1:2)=0.36; MS (LC/MS): 245.1 [M+H]+, 267.0 [M+Na]+, 200.1 [M−CONH2]−; tR (HPLC conditions a): 2.95 min.
Name
Quantity
352 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step Two
Name
Quantity
28 mL
Type
solvent
Reaction Step Two
Quantity
11.02 mL
Type
reactant
Reaction Step Three
Quantity
11 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

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